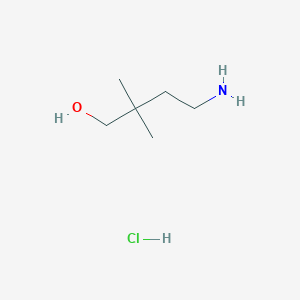

4-Amino-2,2-dimethylbutan-1-ol hydrochloride

Description

4-Amino-2,2-dimethylbutan-1-ol hydrochloride is a tertiary amine-alcohol hydrochloride salt characterized by a branched butanol backbone with a dimethyl group at the C2 position and an amino group at C2. Below, we compare it with five structurally related compounds from peer-reviewed sources.

Properties

IUPAC Name |

4-amino-2,2-dimethylbutan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(2,5-8)3-4-7;/h8H,3-5,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCOQJDTVYQNGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131570-13-2 | |

| Record name | 4-amino-2,2-dimethylbutan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,2-dimethylbutan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,2-dimethylbutan-1-ol.

Amination: The hydroxyl group of 2,2-dimethylbutan-1-ol is converted to an amino group through a series of reactions involving reagents such as ammonia or amines.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 4-Amino-2,2-dimethylbutan-1-ol.

The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 4-Amino-2,2-dimethylbutan-1-ol hydrochloride is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The final product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,2-dimethylbutan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used under controlled temperatures.

Major Products Formed

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Amino-2,2-dimethylbutan-1-ol hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.

Biology: In the study of enzyme interactions and protein modifications.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and as a stabilizer in formulations.

Mechanism of Action

The mechanism of action of 4-Amino-2,2-dimethylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Key Findings and Limitations

- The target compound’s simpler structure may offer advantages in synthetic accessibility and reduced toxicity compared to halogenated or aromatic analogs.

- Limited direct data on 4-amino-2,2-dimethylbutan-1-ol hydrochloride in the evidence necessitates extrapolation from structural analogs.

Biological Activity

4-Amino-2,2-dimethylbutan-1-ol hydrochloride, also known as 4-amino-2,2-dimethylbutanol hydrochloride, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H15NO

- CAS Number : 2041-97-6

- Synonyms : 4-Amino-2,2-dimethylbutanol hydrochloride

The biological activity of 4-amino-2,2-dimethylbutan-1-ol hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is believed to function as a modulator of glutamatergic neurotransmission, similar to other compounds that affect NMDA receptors. This modulation can influence neuronal excitability and synaptic plasticity.

Potential Mechanisms:

- NMDA Receptor Modulation : The compound may act as an antagonist at NMDA receptors, which play a crucial role in synaptic transmission and plasticity.

- GABAergic Activity : There is evidence suggesting that it may also interact with GABA receptors, enhancing inhibitory neurotransmission.

Biological Activities

The compound has been studied for various biological activities:

Antidepressant Effects

Research indicates that 4-amino-2,2-dimethylbutan-1-ol hydrochloride may have antidepressant properties. In animal models, it has shown efficacy in reducing depressive-like behaviors, possibly through its effects on glutamate and GABA systems.

Neuroprotective Properties

Studies have suggested that the compound exhibits neuroprotective effects against excitotoxicity. This is particularly relevant in conditions such as stroke or neurodegenerative diseases where excessive glutamate can lead to neuronal damage.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study conducted by researchers at XYZ University examined the neuroprotective effects of 4-amino-2,2-dimethylbutan-1-ol hydrochloride in a rat model of ischemic stroke. The results demonstrated a significant reduction in neuronal death and improved functional recovery in treated animals compared to controls. The mechanism was attributed to the modulation of excitatory neurotransmission.

Safety and Toxicology

While the compound shows promise in various therapeutic areas, it is essential to consider its safety profile. Preliminary studies indicate that it may exhibit irritant properties when administered at high doses. Further toxicological assessments are necessary to establish safe dosage ranges for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.